4-Hydroxy-2,2-dimethylcyclohexanone

Descripción

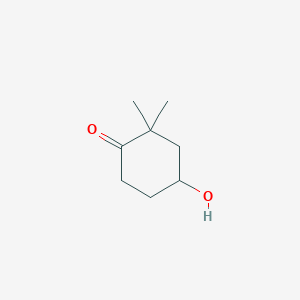

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-hydroxy-2,2-dimethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-8(2)5-6(9)3-4-7(8)10/h6,9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJMNRGQKIFUQAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCC1=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563417 | |

| Record name | 4-Hydroxy-2,2-dimethylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123214-39-1 | |

| Record name | 4-Hydroxy-2,2-dimethylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 4 Hydroxy 2,2 Dimethylcyclohexanone

Stereochemistry of Hydride Reductions of Substituted Cyclohexanones

The reduction of cyclohexanones by metal hydrides is a cornerstone of organic synthesis, and the stereochemical outcome is highly dependent on the steric and electronic environment of the carbonyl group. The presence of substituents on the cyclohexane (B81311) ring, such as the 4-hydroxy and 2,2-dimethyl groups in the target molecule, significantly influences the facial selectivity of the hydride attack.

The position of a hydroxyl group on a cyclohexanone (B45756) ring can exert a profound influence on the stereoselectivity of hydride reduction. While direct studies on 4-Hydroxy-2,2-dimethylcyclohexanone are not extensively available, the principles governing substituted cyclohexanones can be applied. For a 4-substituted cyclohexanone, the substituent is remote from the immediate steric environment of the carbonyl group. However, it can influence the conformational equilibrium of the ring and exert long-range electronic effects.

The stereochemical outcome of the reduction of substituted cyclohexanones is often a result of a delicate balance between steric approach control and product development control. Small, unhindered hydride reagents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) tend to favor axial attack on the carbonyl group, leading to the formation of the equatorial alcohol, which is generally the thermodynamically more stable product. nih.gov This preference is attributed to a less hindered trajectory for the nucleophile. nih.gov Conversely, bulky hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride), experience significant steric hindrance from the axial hydrogens at the C-3 and C-5 positions, and therefore preferentially attack from the equatorial face, yielding the axial alcohol, the kinetically favored product in this case. odinity.comtamu.edu

The 2,2-dimethyl groups in this compound introduce significant steric bulk on one side of the ring, which could further influence the approach of the hydride reagent.

The nature of the complex metal hydride reagent plays a critical role in determining the stereochemical outcome of cyclohexanone reductions. The reactivity of these reagents is influenced by the metal cation and the substituents on the boron or aluminum center. umb.edu

The table below illustrates the general stereochemical outcomes for the reduction of a representative substituted cyclohexanone, 4-tert-butylcyclohexanone, with various hydride reagents. While not specific to this compound, these data provide a valuable framework for predicting its reactivity.

| Hydride Reagent | Predominant Product Isomer (Alcohol) | Rationale |

|---|---|---|

| Sodium Borohydride (NaBH4) | Equatorial | Axial attack by a small hydride reagent is favored. nih.govodinity.com |

| Lithium Aluminum Hydride (LiAlH4) | Equatorial | Similar to NaBH4, axial attack is preferred. nih.govodinity.com |

| L-Selectride® | Axial | Equatorial attack by a bulky hydride reagent is favored due to steric hindrance. odinity.comtamu.edu |

For this compound, the interplay between the steric hindrance of the 2,2-dimethyl groups and the potential directing effects of the 4-hydroxy group would lead to complex stereochemical outcomes. The hydroxyl group could potentially coordinate with the metal cation of the hydride reagent, influencing the trajectory of hydride delivery.

Reaction Mechanisms in Functional Group Interconversions on the Cyclohexanone Core

Functional group interconversions on the this compound core often proceed through key intermediates such as enolates. Understanding the formation and reactivity of these intermediates is crucial for controlling the outcome of subsequent transformations.

Enolates are powerful nucleophiles in organic synthesis, and their formation from ketones like this compound allows for a wide range of carbon-carbon bond-forming reactions. The deprotonation of an α-hydrogen atom to the carbonyl group generates the enolate. In the case of this compound, the presence of the 2,2-dimethyl groups means that enolization can only occur at the C-6 position.

The choice of base and reaction conditions is critical for efficient enolate formation. Strong, sterically hindered bases like lithium diisopropylamide (LDA) are commonly used to ensure complete and irreversible deprotonation, forming the kinetic enolate. masterorganicchemistry.comyoutube.com The presence of the 4-hydroxy group could potentially interfere with enolate formation by reacting with the base. Therefore, protection of the hydroxyl group may be necessary prior to enolate generation.

Once formed, the enolate of the protected this compound can react with various electrophiles, such as alkyl halides, in SN2 reactions to form new carbon-carbon bonds at the C-6 position. libretexts.org

The stereochemical outcome of carbon-carbon bond-forming reactions involving the enolate of this compound is of significant interest. The planar nature of the enolate means that an incoming electrophile can approach from either the top or bottom face. The stereoselectivity of this process is influenced by the steric environment of the enolate.

In the context of an aldol (B89426) reaction, the enolate can react with an aldehyde or another ketone. wikipedia.org The stereochemistry of the newly formed β-hydroxy ketone is determined by the geometry of the enolate and the transition state of the reaction. For cyclohexanone enolates, the alkylation tends to occur from the axial direction to avoid steric interactions, leading to the formation of an equatorially substituted product. ubc.ca

The presence of the 4-hydroxy group, even if protected, could exert a remote steric or electronic influence on the facial selectivity of the enolate's reaction with an electrophile.

Chelation-Controlled Reactivity in 4-Hydroxycyclohexanone (B83380) Systems

The presence of the hydroxyl group in this compound introduces the possibility of chelation control in reactions involving organometallic reagents. Chelation occurs when the hydroxyl group and the carbonyl oxygen coordinate to the metal center of the reagent, forming a cyclic intermediate. This coordination can lock the conformation of the cyclohexane ring and direct the nucleophilic attack to one face of the carbonyl group, leading to high stereoselectivity.

For example, in Grignard reactions with β-hydroxy ketones, chelation between the magnesium atom, the hydroxyl oxygen, and the carbonyl oxygen can lead to a rigid transition state, directing the addition of the Grignard reagent. rsc.org While the 4-hydroxy group in this compound is in a γ-position relative to the carbonyl group, the formation of a six-membered chelate ring with a metal cation is plausible and could significantly influence the stereochemical outcome of nucleophilic additions.

This chelation-controlled pathway competes with the non-chelated pathway, where the stereochemical outcome is primarily determined by steric factors (Felkin-Anh model). The outcome of the reaction often depends on the nature of the metal cation, the solvent, and the substituents on the cyclohexane ring. The development of methods for chelation-controlled additions to silyloxy carbonyl compounds, for instance, highlights the ongoing efforts to control stereochemistry in such systems. nih.govresearchgate.net For this compound, the balance between chelation control and steric effects would be a key determinant of reactivity and stereoselectivity in reactions with organometallic reagents.

Mechanistic Studies of Oxidative Processes and Rearrangements in Substituted Cyclohexanones

The presence of substituents on the cyclohexanone ring significantly impacts the mechanisms of oxidative processes and rearrangements. In the case of this compound, the hydroxyl group and the gem-dimethyl group at the C2 position exert considerable electronic and steric effects that dictate the regioselectivity and stereochemistry of these reactions. A prominent example of such a transformation is the Baeyer-Villiger oxidation, which converts cyclic ketones into lactones (cyclic esters). wikipedia.orgsigmaaldrich.com

The Baeyer-Villiger oxidation proceeds through the formation of a key intermediate, often referred to as the Criegee intermediate, which is formed by the nucleophilic addition of a peroxy acid to the carbonyl group of the ketone. wikipedia.org The subsequent step involves the migration of one of the adjacent carbon atoms to the oxygen of the peroxy group, leading to the formation of the lactone and a carboxylic acid.

The regioselectivity of the Baeyer-Villiger oxidation is governed by the migratory aptitude of the substituents on the carbons alpha to the carbonyl group. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org This preference is attributed to the ability of the migrating group to stabilize the partial positive charge that develops at the migration origin in the transition state.

For an unsymmetrical substituted cyclohexanone like this compound, two possible lactone products can be formed, depending on which of the two alpha-carbons migrates. The migration of the more substituted C2 carbon (bearing the gem-dimethyl groups) would lead to one lactone, while migration of the C6 carbon would result in a different regioisomeric lactone. Based on the established migratory aptitude, the more substituted carbon atom is generally favored to migrate.

Stereoelectronic effects also play a critical role in the Baeyer-Villiger oxidation. The migrating group must be anti-periplanar to the O-O bond of the peroxy acid in the Criegee intermediate to allow for proper orbital overlap, which facilitates the migration step. wikipedia.org

Beyond the Baeyer-Villiger oxidation, substituted cyclohexanones can undergo various other oxidative and rearrangement reactions. Acid-catalyzed rearrangements, for instance, can lead to the formation of different ring structures or functional group transformations. The presence of a hydroxyl group, as in this compound, can influence these rearrangements by participating in the reaction mechanism, for example, through protonation and subsequent elimination or by directing the rearrangement pathway. Research on related hydroxy-dienone systems has shown that acid catalysis can induce complex rearrangements, leading to the formation of spirocyclic compounds.

While specific mechanistic studies detailing the oxidative processes and rearrangements exclusively for this compound are not extensively documented in publicly available literature, the established principles for substituted cyclohexanones provide a strong framework for predicting its behavior. The interplay of the directing effect of the hydroxyl group and the steric and electronic influences of the gem-dimethyl group makes this molecule a subject of interest for further mechanistic investigations.

Below are tables summarizing the general principles of regioselectivity in the Baeyer-Villiger oxidation and a hypothetical representation of how reaction conditions could influence the product distribution in the oxidation of a substituted cyclohexanone.

Table 1: Migratory Aptitude of Substituents in the Baeyer-Villiger Oxidation

| Migrating Group | Relative Migratory Aptitude |

| Tertiary Alkyl | Highest |

| Secondary Alkyl | High |

| Aryl | Medium |

| Primary Alkyl | Low |

| Methyl | Lowest |

Table 2: Illustrative Influence of Reaction Conditions on Product Distribution in the Oxidation of a Substituted Cyclohexanone

| Entry | Oxidant | Catalyst | Solvent | Temperature (°C) | Major Product | Minor Product |

| 1 | m-CPBA | - | CH₂Cl₂ | 25 | Lactone A | Lactone B |

| 2 | H₂O₂ | Lewis Acid | Acetonitrile | 0 | Lactone B | Lactone A |

| 3 | Peracetic Acid | Brønsted Acid | Ethyl Acetate | 40 | Lactone A | Rearrangement Product |

This table is a hypothetical representation to illustrate how different reaction parameters can influence the outcome of an oxidation reaction on a substituted cyclohexanone. The specific outcomes for this compound would require experimental verification.

Advanced Spectroscopic and Computational Analyses of 4 Hydroxy 2,2 Dimethylcyclohexanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and stereochemical analysis of 4-Hydroxy-2,2-dimethylcyclohexanone. Both ¹H and ¹³C NMR provide critical data regarding the molecular framework, the orientation of substituents, and the dynamics of its conformational isomers.

The stereochemistry of this compound is largely defined by the conformational equilibrium of its six-membered ring. Like other substituted cyclohexanones, it predominantly adopts a chair conformation to minimize torsional and steric strain. The hydroxyl group at the C4 position can exist in either an axial or an equatorial orientation, leading to two distinct chair conformers.

¹H NMR spectroscopy is particularly powerful for analyzing these conformations. The chemical shift and, more importantly, the multiplicity and coupling constants (J-values) of the proton at C4 (the carbinol proton) are highly informative.

Axial Proton: When the C4-proton is axial, it typically exhibits large axial-axial couplings (J_ax,ax ≈ 10-13 Hz) with the adjacent axial protons on C3 and C5 and smaller axial-equatorial couplings (J_ax,eq ≈ 2-5 Hz). This results in a signal that is often a triplet of triplets or a complex multiplet with a large width at half-height.

Equatorial Proton: An equatorial C4-proton shows smaller equatorial-axial (J_eq,ax ≈ 2-5 Hz) and equatorial-equatorial (J_eq,eq ≈ 2-5 Hz) couplings, leading to a narrower signal, often appearing as a broad singlet or a multiplet with small coupling constants.

By measuring these coupling constants, the preferred orientation of the hydroxyl group can be determined. Low-temperature NMR studies can "freeze out" the chair-chair interconversion, allowing for the direct observation and quantification of both the axial and equatorial conformers. researchgate.net

¹³C NMR spectroscopy complements the proton data. The chemical shifts of the ring carbons are sensitive to the stereochemical environment. researchgate.net For instance, an axial hydroxyl group will typically induce a shielding (upfield shift) effect on the syn-axial carbons at C2 and C6 compared to an equatorial hydroxyl group, a phenomenon known as the gamma-gauche effect. The gem-dimethyl group at C2 simplifies the spectrum but also influences the ring's conformational preference.

Table 1: Representative ¹H and ¹³C NMR Data for Conformational Analysis of Substituted Cyclohexanones

| Nucleus | Conformer Feature | Expected Chemical Shift (δ) / ppm | Characteristic Coupling Constants (J) / Hz |

| ¹H | H4 (axial OH, equatorial H) | Narrow signal, ~4.0 ppm | Small J-couplings (~2-5 Hz) |

| ¹H | H4 (equatorial OH, axial H) | Broad signal, ~3.5 ppm | Large axial-axial J-couplings (~10-13 Hz) |

| ¹³C | C4 (Carbon with OH) | ~65-75 ppm | - |

| ¹³C | C2, C6 (syn-axial to OH) | Shielded (upfield shift) | - |

| ¹³C | C=O | ~205-215 ppm | - |

When this compound is synthesized or used in reactions that generate an additional stereocenter, diastereomers can be formed. NMR spectroscopy is a primary method for determining the diastereomeric ratio (d.r.). nih.gov In the ¹H NMR spectrum of a diastereomeric mixture, specific protons in each diastereomer will be in slightly different chemical environments and thus resonate at different frequencies. researchgate.net By integrating the signals corresponding to a specific proton (e.g., the C4 carbinol proton) for each diastereomer, the relative proportion of the two can be accurately calculated. nih.gov

Determining enantiomeric excess (ee) by standard NMR is not possible because enantiomers are isochronous (have identical spectra). However, this limitation can be overcome by using a chiral solvating agent or a chiral shift reagent. These reagents interact with the enantiomers to form transient diastereomeric complexes, which are no longer isochronous. This results in the separation of signals for the two enantiomers in the NMR spectrum, allowing for their integration and the subsequent calculation of the enantiomeric excess.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum provides characteristic absorption bands that confirm the presence of the hydroxyl (-OH) and carbonyl (C=O) groups.

The main diagnostic peaks are:

O-H Stretch: A strong, broad absorption band typically appears in the region of 3200-3600 cm⁻¹. This breadth is due to intermolecular hydrogen bonding between the hydroxyl groups of different molecules.

C=O Stretch: A strong, sharp absorption band is observed in the region of 1700-1725 cm⁻¹. The exact position within this range for the cyclohexanone (B45756) carbonyl is influenced by ring strain and adjacent substituents.

C-H Stretch: Absorptions corresponding to the stretching of sp³ C-H bonds are found just below 3000 cm⁻¹.

C-O Stretch: A moderate to strong band in the 1050-1150 cm⁻¹ region corresponds to the stretching vibration of the carbon-oxygen single bond of the secondary alcohol.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| 3600-3200 | Alcohol (O-H) | Stretch, H-bonded | Strong, Broad |

| 2960-2850 | Alkane (C-H) | Stretch | Medium to Strong |

| 1725-1700 | Ketone (C=O) | Stretch | Strong, Sharp |

| 1150-1050 | Secondary Alcohol (C-O) | Stretch | Medium to Strong |

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and confirm the molecular formula of this compound. The molecular formula is C₈H₁₄O₂, corresponding to a molecular weight of approximately 142.20 g/mol . guidechem.com In high-resolution mass spectrometry (HRMS), the exact mass can be measured, allowing for the unambiguous determination of the elemental composition.

Under electron ionization (EI), the molecule will form a molecular ion (M⁺˙) which may be observed in the spectrum. The fragmentation pattern provides further structural evidence. Common fragmentation pathways for this molecule would include:

Loss of a methyl group ([M-15]⁺): Cleavage of one of the gem-dimethyl groups.

Loss of water ([M-18]⁺): Dehydration involving the hydroxyl group.

Alpha-cleavage: Breakage of the bonds adjacent to the carbonyl group, leading to characteristic acylium ions.

McLafferty rearrangement: If sterically possible, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Ion | Likely Origin |

| 142 | [M]⁺˙ | Molecular Ion |

| 127 | [M-CH₃]⁺ | Loss of a methyl group |

| 124 | [M-H₂O]⁺˙ | Loss of water |

| 99 | [M-C₃H₇]⁺ | Alpha-cleavage next to C=O |

| 85 | [M-C₄H₉O]⁺ | Cleavage of the ring |

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, XRD analysis would provide precise measurements of bond lengths, bond angles, and torsional angles. researchgate.net

This technique would unequivocally establish:

The preferred conformation (e.g., chair, boat, or twist-boat) of the cyclohexanone ring in the crystal lattice.

The orientation (axial or equatorial) of the hydroxyl substituent.

The pattern of intermolecular interactions, particularly the hydrogen bonding network involving the hydroxyl and carbonyl groups, which dictates how the molecules pack in the crystal. researchgate.net

Powder X-ray diffraction (PXRD) can be used to characterize the bulk material, identify different crystalline forms (polymorphs), and assess purity. mdpi.com

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides theoretical insights that complement experimental data. Using methods like Density Functional Theory (DFT) and ab initio molecular orbital theory, various properties of this compound can be modeled. researchgate.net

Key applications include:

Conformational Analysis: The geometries of the different possible conformers (e.g., chair with axial-OH and chair with equatorial-OH) can be optimized, and their relative energies calculated. This allows for the prediction of the most stable conformer and the energy barrier for interconversion, corroborating findings from NMR studies. researchgate.net

Spectroscopic Prediction: NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies can be calculated for the optimized geometries. nih.gov Comparing these theoretical spectra with experimental ones aids in spectral assignment and structural confirmation.

Electronic Properties: The electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be calculated. nih.gov These calculations provide information about the molecule's reactivity and potential reaction sites.

Reaction Modeling: Computational models can be used to study potential reaction mechanisms involving the compound, providing insights into transition states and reaction energetics. researchgate.netfrontiersin.org

Ab Initio and Density Functional Theory (DFT) Calculations for Conformational Equilibria

The conformational flexibility of the six-membered ring in this compound is a key determinant of its physical and chemical properties. Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to investigate the geometries and energies of different conformers. These calculations can predict the relative stabilities of various chair and boat conformations of the cyclohexanone ring, as well as the orientation of the hydroxyl and dimethyl substituents.

For substituted cyclohexanones, the chair conformation is generally the most stable. In the case of this compound, two chair conformers are of primary interest: one with the hydroxyl group in an axial position and the other with it in an equatorial position. The bulky 2,2-dimethyl groups remain in their positions during the ring flip.

Table 1: Representative Theoretical Methods for Conformational Analysis

| Computational Method | Basis Set | Key Advantages |

| Hartree-Fock (HF) | 6-31G(d) | Computationally less expensive, good for initial geometry optimization. |

| Density Functional Theory (DFT) - B3LYP | 6-311+G(d,p) | Includes electron correlation, provides more accurate energies. |

| Møller-Plesset perturbation theory (MP2) | cc-pVTZ | Higher level of theory, good for refining energy calculations. |

Prediction of Reactivity and Stereoselectivity

Computational methods are instrumental in predicting the reactivity of this compound and the stereoselectivity of its reactions, particularly nucleophilic additions to the carbonyl group. The facial selectivity of such attacks (i.e., whether the nucleophile approaches from the axial or equatorial face) is governed by a combination of steric and electronic factors.

Theoretical models can be used to calculate the transition state energies for different attack trajectories. For instance, in the reduction of the ketone with a hydride reagent, the approach of the hydride can be modeled to determine the preferred direction of attack. Studies on substituted cyclohexanones have shown that small nucleophiles tend to favor axial attack, while bulkier nucleophiles prefer equatorial attack to avoid steric hindrance. The presence of the 2,2-dimethyl groups in this compound is expected to significantly influence the steric environment around the carbonyl group.

Computational analyses can also elucidate the role of the 4-hydroxy group in directing the stereochemical outcome. This substituent can influence the electronic properties of the ring and may participate in hydrogen bonding with the incoming reagent or solvent molecules, thereby affecting the transition state geometry and energy. While specific computational studies on the reactivity of this compound are scarce, the established principles of stereoelectronic control in cyclic ketones provide a framework for such predictions.

In Silico Studies for Structure-Activity Relationship (SAR)

In silico studies are a cornerstone of modern drug discovery and materials science, enabling the prediction of a molecule's biological activity or properties based on its structure. For this compound and its derivatives, Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations can be employed to establish a relationship between molecular descriptors and a specific activity.

QSAR models are mathematical equations that correlate variations in the chemical structure with changes in biological activity. These models are built using a training set of compounds with known activities and can then be used to predict the activity of new, untested compounds. For cyclic ketones, relevant molecular descriptors in QSAR studies often include steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment, partial charges), and lipophilicity (e.g., logP).

Molecular docking is another powerful in silico technique that predicts the preferred orientation of a molecule when bound to a specific target, such as a protein receptor. This method can be used to screen libraries of compounds for potential biological activity. For instance, derivatives of this compound could be docked into the active site of an enzyme to predict their binding affinity and potential as inhibitors. Such studies have been successfully applied to various cyclohexanone derivatives to identify potential anti-inflammatory and anticancer agents.

Table 2: Common Molecular Descriptors in QSAR Studies of Cyclic Ketones

| Descriptor Type | Examples | Relevance to Activity |

| Steric | Molecular Weight, Molar Volume | Size and shape of the molecule, influencing fit in a binding site. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Distribution of electrons, influencing electrostatic interactions. |

| Lipophilic | LogP | Partitioning between aqueous and lipid phases, affecting bioavailability. |

| Topological | Connectivity Indices | Describes the branching and connectivity of the molecular structure. |

While specific SAR studies on this compound are not widely published, the methodologies described are standard practice in the field and could be readily applied to explore the potential biological activities of this compound and its analogs.

Research Applications of 4 Hydroxy 2,2 Dimethylcyclohexanone in Medicinal and Materials Chemistry

Chiral Building Block in Asymmetric Synthesis

Asymmetric synthesis refers to the chemical synthesis that establishes stereocenters, leading to the preferential formation of one enantiomer or diastereomer over others. Chiral building blocks, which are enantiomerically pure compounds, are fundamental to this process. Derivatives of 4-hydroxycyclohexanone (B83380) are extensively used for this purpose. researchgate.net

Development of Enantiomerically Pure Compounds

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. The use of 4-hydroxy-2,2-dimethylcyclohexanone derivatives as chiral templates allows for the introduction of new stereocenters in a predictable manner.

For instance, a practical enzymatic synthesis has been developed for the doubly chiral compound, (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, a close analog of the target compound. This process starts from the readily available 2,6,6-trimethyl-2-cyclohexen-1,4-dione. nih.gov The synthesis employs a two-step enzymatic asymmetric reduction:

Stereoselective Hydrogenation : Chirality is first introduced at the C-6 position through the stereoselective hydrogenation of the carbon-carbon double bond. This is catalyzed by the old yellow enzyme 2 from Saccharomyces cerevisiae. nih.gov

Stereospecific Carbonyl Reduction : The carbonyl group at the C-4 position is then selectively and stereospecifically reduced to a hydroxyl group using levodione (B1250081) reductase from Corynebacterium aquaticum M-13. nih.gov

This enzymatic approach yields the desired (4R,6R) stereoisomer with a high enantiomeric excess of 94%, demonstrating the utility of this molecular scaffold in producing highly pure chiral compounds. nih.gov Such methods provide access to specific stereoisomers that are difficult to obtain through traditional chemical synthesis. nih.gov

Synthesis of Biologically Active Molecules

The enantiomerically pure cyclohexanone (B45756) derivatives serve as key intermediates in the total synthesis of complex, biologically active molecules. Their inherent chirality is transferred through the synthetic sequence to the final product, ensuring the correct absolute stereochemistry required for biological function.

An example is the use of 4-hydroxycyclohexenone derivatives in the synthesis of antiviral drugs. A method for synthesizing the influenza antiviral drug oseltamivir (B103847) has been developed starting from 4-hydroxycyclohexenone. researchgate.net This synthesis highlights how the core structure can be chemically modified through a series of reactions to construct significantly more complex molecular architectures.

Synthesized Biologically Active Molecules

| Precursor | Synthesized Molecule | Biological Activity |

| 4-Hydroxycyclohexenone | Oseltamivir | Antiviral (Influenza) |

| (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone | Zeaxanthin (B1683548) | Antioxidant (Carotenoid) |

| (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone | Cryptoxanthin | Provitamin A (Carotenoid) |

Precursor for Bioactive Natural Products and Derivatives

Natural products are a rich source of inspiration for new medicines due to their structural diversity and biological activity. Many complex natural products are synthesized in the laboratory to confirm their structure, study their properties, and develop analogs with improved therapeutic potential. This compound and its analogs are valuable precursors for several classes of natural products.

Terpene Synthesis

Terpenes are a large and diverse class of naturally occurring organic compounds derived from isoprene (B109036) units. Many terpenes have significant commercial applications as fragrances, flavors, and pharmaceutical agents.

The doubly chiral compound (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, also known as actinol (B1245848), is an ideal precursor for the synthesis of optically active hydroxylated carotenoids, which are a type of tetraterpenoid. nih.gov Specifically, it is a key building block for synthesizing carotenoids such as zeaxanthin and cryptoxanthin, which are known for their antioxidant properties and importance in human health. nih.gov The defined stereochemistry of the actinol precursor is crucial for obtaining the correct stereoisomers of these complex natural terpenes. nih.gov

Alkaloid Synthesis

While the use of this compound as a direct precursor in mainstream alkaloid synthesis is not extensively documented in readily available literature, its structural motifs are relevant. The core cyclohexanone ring is a common feature in various natural product classes. Synthetic strategies often rely on versatile building blocks that can be adapted to different targets. The functional groups of this compound (a ketone and a secondary alcohol) allow for a wide range of chemical transformations, making it a plausible, though less common, starting point for constructing the nitrogen-containing heterocyclic systems characteristic of alkaloids. Further research may uncover specific synthetic routes that leverage this particular building block for alkaloid synthesis.

Vitamin D Analog Synthesis

Vitamin D and its analogs are crucial regulators of calcium homeostasis and have shown promise in treating various diseases, including cancer and autoimmune disorders. The synthesis of Vitamin D analogs is a significant area of medicinal chemistry. These syntheses are typically convergent, involving the coupling of two major fragments: an A-ring synthon and a CD-ring/side-chain fragment.

Cyclohexanone derivatives are fundamental starting materials for the A-ring portion of Vitamin D. The synthesis of these A-ring synthons often begins with simpler cyclic ketones, which are elaborated to include the necessary functionality, such as the 1α-hydroxyl group critical for biological activity. For example, efficient multi-gram syntheses of A-ring precursors have been developed that rely on asymmetric reactions to establish the key stereocenters. A popular method for coupling the fragments is the Horner-Wadsworth-Emmons reaction, which connects an A-ring phosphine (B1218219) oxide with a CD-ring ketone. symeres.com While the direct use of this compound is not explicitly detailed in every published route, its structure represents the core scaffold from which many of these crucial A-ring building blocks are derived.

Key Fragments in Vitamin D Synthesis

| Vitamin D Component | Typical Precursor Type | Role of Precursor |

| A-Ring | Chiral Cyclohexanone Derivatives | Provides the foundational six-membered ring with stereochemically defined hydroxyl groups. |

| CD-Ring | Hydrindanone systems (fused five- and six-membered rings) | Forms the bicyclic core of the steroid-like structure and attaches the side-chain. |

Exploration in Drug Discovery Programs

The core structure of this compound is a valuable building block for synthesizing more complex molecules with potential therapeutic applications. Research has particularly focused on its incorporation into larger structures like chalcones and flavanones, which are known for their broad spectrum of biological activities.

Chalcones, which are biosynthetic precursors to flavonoids, have been a significant focus of chemopreventive research due to their presence in the daily diet and their ability to interfere with the processes of carcinogenesis. These compounds, chemically defined as 1,3-diphenyl-2-propen-1-ones, possess a range of biological properties including antioxidant and anti-inflammatory effects, which are crucial for cancer prevention.

The efficacy of chalcones in chemoprevention is often linked to the substitution pattern on their aromatic rings. Specifically, the presence of hydroxyl and methoxy (B1213986) groups is considered a key structural feature for their chemoprotective activities. Research on various hydroxy-substituted chalcones has demonstrated their potential as chemopreventive agents. For instance, certain synthetic chalcones have been identified as capable of reducing the extent of DNA damage. While direct studies originating from this compound are not prominent, the general class of hydroxy-substituted cyclic ketones serves as a foundational structure for synthesizing chalcone (B49325) derivatives with these beneficial properties.

| Chalcone Derivative | Observed Effect | Reference |

|---|---|---|

| (E)-1-(2-hydroxyphenyl)-3-(4-methyl-phenyl)-prop-2-en-1-one | Identified as a chemopreventive agent; decreases the extent of DNA damage. | google.com |

| 4-Hydroxy-4′-methoxychalcone | Possesses anti-inflammatory properties by inhibiting TNF-α and IL-6 release. | |

| 2′-Hydroxy-4-methoxychalcone | Exhibits antioxidant, anti-inflammatory, and neuroprotective effects. |

Derivatives of chalcones and their cyclized counterparts, flavanones, have been extensively evaluated for their cytotoxic effects against various human cancer cell lines. The α,β-unsaturated ketone moiety in chalcones is a critical feature for their biological activity, including their ability to induce apoptosis and disrupt the cell cycle in cancer cells.

The synthesis of these potentially cytotoxic compounds often involves the Claisen-Schmidt condensation, which reacts a substituted acetophenone (B1666503) with a substituted benzaldehyde. The cyclohexanone moiety, such as that in this compound, can be a precursor to the acetophenone-type reactant in these syntheses. Numerous studies have reported the potent cytotoxic activity of chalcone and flavanone (B1672756) derivatives, demonstrating their potential as templates for the development of new anticancer agents. For example, certain 3-benzylidenechroman-4-ones, which are rigid analogues of chalcones, have shown greater cytotoxic activity than their open-chain counterparts.

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Activity (IC50 values) | Reference |

|---|---|---|---|

| 3-Benzylidenechroman-4-ones (Compound 4a) | K562 (human erythroleukemia), MDA-MB-231 (human breast cancer), SK-N-MC (human neuroblastoma) | ≤ 3.86 µg/ml (6-17 times more potent than etoposide) | mdpi.com |

| 2-Hydroxychalcone Derivatives | HeLa (cervical cancer) | Some derivatives showed very low IC50 values. | |

| Flavanone Derivatives | Human Bel-7402, HL-60, BGC-823, KB cell lines | Compounds with ortho-electron-withdrawing groups on the 2-phenyl ring showed significant cytotoxicity. | google.com |

Applications in Polymer Chemistry and Specialty Materials

The field of materials science has identified 4-substituted cyclohexanones as important intermediate materials. Their rigid cyclic structure is a desirable feature for creating materials with specific physical properties, such as those required for liquid crystal displays. google.com The synthesis of various substituted cyclohexanone derivatives is a key step in producing these advanced materials. nih.govbeilstein-journals.orgnih.gov

The bifunctional nature of this compound (containing both a hydroxyl and a ketone group) makes it a candidate for polymerization reactions. For instance, the hydroxyl group can participate in the formation of polyesters or polyethers, while the ketone can be a site for other modifications or reactions.

Furthermore, the cyclohexanone ring can be converted into a lactone (a cyclic ester) through oxidation reactions like the Baeyer-Villiger oxidation. Such lactones are valuable monomers for ring-opening polymerization (ROP), a process used to create biodegradable polyesters like polylactide (PLA) and polycaprolactone (B3415563) (PCL). mdpi.comnih.govresearchgate.net The ROP of lactones derived from substituted cyclohexanones could lead to the development of novel polyesters with tailored properties for applications in packaging and medicine. mdpi.com

Investigation of Derivatives as Ligands and Metal Complexes

The oxygen atoms of the carbonyl and hydroxyl groups in this compound and its derivatives can act as donor atoms, allowing them to coordinate with metal ions to form metal complexes. The study of such complexes is a significant area of inorganic and medicinal chemistry, as metal complexes can exhibit unique catalytic, magnetic, and biological properties.

Derivatives of structurally similar cyclic ketones, such as 2-hydroxymethylenecyclohexanone, have been shown to form complexes with cobalt(II) and zinc(II). In these cases, the ligands can coordinate with the metal ions in various ways, sometimes forming oligomeric structures. The reaction of these ketone derivatives with amines can also produce Schiff base ligands, which are well-known for their ability to form stable complexes with a wide range of metal ions. These complexes have applications in catalysis and as potential therapeutic agents. While research on ligands specifically derived from this compound is not extensive, the chemical precedent set by related molecules suggests a strong potential for its derivatives to act as versatile ligands in coordination chemistry.

Future Directions and Emerging Research Trends

Development of More Sustainable and Green Synthetic Routes

The chemical industry's increasing emphasis on environmental responsibility has spurred research into greener methods for synthesizing valuable chemical intermediates. For 4-Hydroxy-2,2-dimethylcyclohexanone, this involves moving away from hazardous reagents and solvents towards more eco-friendly alternatives.

Recent advancements have demonstrated the potential of biocatalysis and green reaction media. For instance, the microbial reduction of 2,2-dimethylcyclohexane-1,3-dione (B1297611) using baker's yeast offers a sustainable route to (S)-3-hydroxy-2,2-dimethylcyclohexanone. orgsyn.org This method avoids the use of heavy metal catalysts and harsh reaction conditions. Another green approach involves the use of aqueous citric acid as a reaction medium for the synthesis of related xanthene derivatives from 5,5-dimethylcyclohexane-1,3-dione, eliminating the need for hazardous organic solvents. scielo.org.co The use of ionic liquids, such as those derived from diethylamine (B46881) and chlorosulfonic acid, also presents a recyclable and environmentally benign catalytic system for related condensation reactions. rsc.org

Future research will likely focus on optimizing these green methodologies to improve yields and scalability. The exploration of solvent-free reaction conditions and the use of catalysts derived from renewable resources are also promising avenues. scielo.org.cobohrium.com The development of continuous flow processes is another area of interest, aiming to enhance efficiency and reduce waste in the production of related compounds like β-damascone. arkat-usa.org

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Microbial Reduction (Baker's Yeast) | Reduction of 2,2-dimethylcyclohexane-1,3-dione | Sustainable, avoids heavy metals | orgsyn.org |

| Aqueous Citric Acid | Reaction medium for xanthene synthesis | Avoids hazardous organic solvents, greener work-up | scielo.org.co |

| Ionic Liquid Catalysis | Reusable catalyst for condensation reactions | Recyclable, environmentally benign | rsc.org |

| Solvent-Free Synthesis | Organocatalyst under solvent-free conditions | Low cost, short reaction times, high yields | bohrium.com |

Exploration of Novel Catalytic Systems for Enantioselective Transformations

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries. For this compound, which possesses a chiral center, the development of novel catalytic systems for enantioselective transformations is a significant research focus.

Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity. For example, L-proline has been used to catalyze the reaction of cyclohexanedione monoketal with nitrosobenzene, providing a route to (R)-4-hydroxycyclohex-2-enone. researchgate.net Chiral phosphoric acids and amino- and peptidyl thioureas have also shown success in promoting various enantioselective transformations of related epoxides. researchgate.net Furthermore, the enantioselective mono reduction of 2,2-dimethylcyclohexane-1,3-dione has been achieved with excellent yield and high enantiomeric excess using ruthenium, rhodium, and iridium TsDPEN complexes. tu-dresden.de

Future research will likely explore a wider range of chiral catalysts, including metal-organic frameworks (MOFs) and enzymes, to enhance the stereoselectivity of reactions involving this compound and its precursors. The development of bifunctional catalysts that can promote multiple reaction steps in a single pot with high stereocontrol is also a promising direction.

Advanced Mechanistic Studies using in situ Spectroscopic Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient transformations. The use of in situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, allows for real-time monitoring of reactions, providing valuable insights into reaction kinetics, intermediates, and transition states.

Mechanistic studies on related ketone isomerizations have utilized techniques like quantitative 13C NMR spectroscopy to determine isomer ratios. acs.org In the study of catalytic oxidations, ESI-MS and IR spectroscopy have been employed to characterize the active catalyst complex. rsc.org Computational studies, such as Density Functional Theory (DFT) calculations, are also increasingly being used in conjunction with experimental data to elucidate reaction pathways and predict the stereochemical outcomes of reactions. nih.gov For instance, DFT calculations have been used to understand the stereospecific formation of target molecules in intramolecular Diels-Alder reactions involving derivatives of 2,2-dimethyl cyclohexanone (B45756). acs.org

Future research will likely involve the application of more advanced in situ techniques, such as stopped-flow spectroscopy and high-resolution mass spectrometry, to study the transient species involved in the synthesis and reactions of this compound. The combination of these experimental methods with increasingly sophisticated computational models will provide a comprehensive picture of the underlying reaction mechanisms.

Targeted Synthesis of Analogues for Structure-Activity Relationship (SAR) Optimization

The synthesis of analogues of a lead compound is a cornerstone of drug discovery and development, allowing for the optimization of biological activity and pharmacokinetic properties. For derivatives of this compound that exhibit biological activity, the targeted synthesis of analogues is a key strategy for improving their therapeutic potential.

Structure-activity relationship (SAR) studies involve systematically modifying the chemical structure of a molecule and evaluating the effect of these changes on its biological activity. For example, SAR studies on 1,4-benzodiazepine (B1214927) derivatives, which can be synthesized from dimedone (5,5-dimethylcyclohexane-1,3-dione), have identified compounds with potent anti-tubercular activity. jyoungpharm.org Similarly, the synthesis and SAR analysis of novel 4-hydroxytamoxifen (B85900) analogues have been conducted to evaluate their cytotoxic activity. nih.govmdpi.com

Future research in this area will focus on the rational design and synthesis of novel analogues of this compound with improved potency, selectivity, and drug-like properties. This will involve the use of computational tools for molecular modeling and virtual screening to guide the synthetic efforts. The exploration of diverse chemical space through the introduction of different functional groups and ring systems will be crucial for identifying new lead compounds.

| Compound Class | Biological Activity | Key Findings from SAR | Reference |

|---|---|---|---|

| 1,4-Benzodiazepines | Anti-tubercular | Specific substitutions on the aryl ring led to potent activity. | jyoungpharm.org |

| 4-Hydroxytamoxifen Analogues | Cytotoxic | Cytotoxicity is mainly elicited by interactions with cellular targets rather than redox processes for most novel compounds. | nih.gov |

| 3-Aminocyclohex-2-en-1-ones | Chemokine Receptor Antagonists | Replacement of thiocarboxamide with carboxamide maintained potency. | umich.edu |

Integration with High-Throughput Screening for New Biological Activities

High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of large numbers of compounds for a specific biological activity. The integration of synthetic chemistry with HTS can accelerate the discovery of new therapeutic agents.

The future of research in this area will involve the creation of diverse libraries of this compound analogues for screening against a wide range of biological targets. The development of novel and efficient synthetic methods will be crucial for generating these libraries. The data obtained from HTS campaigns will not only identify new bioactive compounds but also provide valuable information for further SAR studies and lead optimization. The use of virtual screening, where computational models are used to predict the activity of compounds before they are synthesized, will also play an increasingly important role in this process. mdpi.com

Q & A

Q. How do solvent effects influence the catalytic efficiency of baker’s yeast in synthesizing this compound?

- Methodological Answer : Biphasic systems (e.g., water/ethyl acetate) enhance substrate solubility and reduce yeast inhibition. A 1:3 aqueous/organic ratio increases conversion rates by 30% compared to pure aqueous media. Solvent polarity indices (<5.0) correlate with higher ee values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.